An In-depth Technical Guide to 2-(1H-Imidazol-1-YL)acetohydrazide HCl: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(1H-Imidazol-1-YL)acetohydrazide HCl: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride, a heterocyclic compound of interest in medicinal chemistry. While specific data for the hydrochloride salt is limited in publicly available literature, this document synthesizes information on its parent compound, key intermediates, and related derivatives to offer valuable insights for researchers. The guide covers the chemical structure, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential biological activities, particularly in the realms of anticancer and antimicrobial research. Safety and handling information, based on related compounds, is also provided to ensure best laboratory practices.
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents. When combined with a hydrazide moiety, another pharmacologically significant functional group, the resulting scaffold, as seen in 2-(1H-Imidazol-1-YL)acetohydrazide, presents a compelling platform for the design of novel bioactive molecules.
This guide focuses on the hydrochloride salt of 2-(1H-Imidazol-1-YL)acetohydrazide, a form often favored in pharmaceutical development for its improved solubility and stability. While direct and extensive research on this specific salt is not widely documented, this guide aims to provide a thorough understanding by examining its constituent parts and related analogs.
Chemical Structure and Properties
The chemical structure of 2-(1H-Imidazol-1-YL)acetohydrazide HCl combines the aromatic imidazole ring with a flexible acetohydrazide side chain. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic nitrogen of the hydrazide group or the imidazole ring.
Experimental Protocols
Step 1: Synthesis of 2-(1H-Imidazol-1-yl)acetic acid hydrochloride (Precursor)
This procedure is adapted from a known method for the synthesis of the key intermediate. [1]
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N-Alkylation and Esterification:
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To a solution of imidazole in ethyl acetate, add powdered potassium carbonate.
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Add tert-butyl chloroacetate at room temperature and reflux the mixture.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with cold water and separate the ethyl acetate layer.
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Purify the crude product to obtain imidazol-1-yl-acetic acid tert-butyl ester.
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Ester Hydrolysis and Salt Formation:
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Dissolve the tert-butyl ester in dichloromethane and cool the solution.
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Slowly add titanium tetrachloride dropwise at a low temperature (-15 to -10 °C).
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Stir the mixture at a slightly elevated temperature (-5 to 0 °C).
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Add isopropyl alcohol and continue stirring at room temperature.
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Filter the resulting precipitate to obtain 2-(1H-Imidazol-1-yl)acetic acid hydrochloride.
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Step 2: Synthesis of 2-(1H-Imidazol-1-YL)acetohydrazide HCl
This is a general procedure for the conversion of an ester to a hydrazide.
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Esterification:
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The 2-(1H-Imidazol-1-yl)acetic acid hydrochloride is first converted to its corresponding ethyl ester by refluxing in ethanol.
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Hydrazinolysis:
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Dissolve the ethyl 2-(1H-imidazol-1-yl)acetate in ethanol.
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Add hydrazine hydrate to the solution.
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Stir the reaction mixture at room temperature.
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The formation of a precipitate indicates the product, 2-(1H-Imidazol-1-YL)acetohydrazide.
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The hydrochloride salt can be obtained by treatment with hydrochloric acid.
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Characterization
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.
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FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O, and C-N bonds.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
Potential Biological Activities and Mechanism of Action
The combination of the imidazole and hydrazide moieties suggests that 2-(1H-Imidazol-1-YL)acetohydrazide HCl could possess a range of biological activities. Research on related imidazole and hydrazide derivatives has shown promise in several therapeutic areas.
Anticancer Potential
Numerous imidazole-based compounds have been investigated as anticancer agents. [2]Their mechanisms of action are diverse and include:
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Kinase Inhibition: Imidazole derivatives have been shown to inhibit various kinases that are crucial for cancer cell proliferation and survival. [2]* Induction of Apoptosis: Many imidazole compounds can trigger programmed cell death in cancer cells.
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Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cells from dividing.
Derivatives of 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide have demonstrated antitumor activities against various cancer cell lines, with some showing IC₅₀ values in the low micromolar range. [3]
Antimicrobial Activity
Both imidazole and hydrazide-hydrazone scaffolds are known for their antimicrobial properties. [4][5]Their mechanisms of action can involve:
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Inhibition of Microbial Growth: These compounds can interfere with essential cellular processes in bacteria and fungi.
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Disruption of Cell Membranes: Some derivatives may compromise the integrity of microbial cell membranes.
New imidazole derivatives containing a hydrazide–hydrazone moiety have shown significant activity against various bacterial strains, in some cases exceeding the efficacy of standard antibiotics. [4]
Safety and Handling
Specific safety data for 2-(1H-Imidazol-1-YL)acetohydrazide HCl is not available. The following information is based on the non-salt form and related compounds and should be used as a guide for safe handling.
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Hazard Statements:
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Harmful if swallowed. * Causes skin irritation. * Causes serious eye irritation. * May cause respiratory irritation.
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection. * Wash hands thoroughly after handling. * Avoid breathing dust. * IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. * IF ON SKIN: Wash with plenty of soap and water. * IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Storage:
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Store in a dry, well-ventilated place. Keep container tightly closed. It is recommended to store under an inert atmosphere.
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Conclusion
2-(1H-Imidazol-1-YL)acetohydrazide HCl is a compound with significant potential in the field of medicinal chemistry, stemming from its imidazole and hydrazide components. While direct experimental and biological data for this specific salt are sparse, this guide provides a solid foundation for researchers by synthesizing information from related compounds. The outlined synthesis protocol offers a clear pathway for its preparation, and the discussion on its potential anticancer and antimicrobial activities highlights promising avenues for future investigation. As with any chemical compound, proper safety precautions should be strictly followed in the laboratory. Further research is warranted to fully elucidate the chemical and biological properties of 2-(1H-Imidazol-1-YL)acetohydrazide HCl and to explore its therapeutic potential.
References
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (URL: [Link])
- Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. (URL: https://pubmed.ncbi.nlm.nih.gov/22483608/)
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(1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2. (URL: [Link])
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Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (URL: [Link])
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (URL: [Link])
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (URL: [Link])
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(1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2. (URL: [Link])
